molecular formula C22H20ClN3O3 B2937219 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034411-53-3

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2937219
CAS RN: 2034411-53-3
M. Wt: 409.87
InChI Key: YQQBUCZTMGDTTI-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Antagonism

  • Compounds structurally similar to the specified chemical have been studied for their role as potent serotonin-3 (5-HT3) receptor antagonists. For instance, specific benzamide derivatives were found to be effective in inhibiting serotonin receptors in rats (Harada et al., 1995).

Synthesis and Structural Analysis

  • Research has also focused on the synthesis of related compounds, such as 1,4-benzothiazepines and 1,4-benzoxazepines, derived from reactions involving related chemical structures (Katritzky et al., 2001).
  • Another study reported the synthesis of benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines, with potential applications in antimicrobial drug development (Sheikhi-Mohammareh et al., 2020).

Antibacterial Activity

  • Analogues of the compound have been synthesized and evaluated for their antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Analgesic Activity

  • Some studies have explored the analgesic activity of new pyrazoles and triazoles bearing a similar molecular structure, suggesting potential applications in pain management (Saad et al., 2011).

Crystal Structure and Theoretical Study

  • Detailed crystal and electronic structures of derivatives of dibenzoxepines, which are closely related to the compound , have been characterized to predict important properties (Aydın et al., 2017).

Carbonic Anhydrase Inhibitors

  • Research has also been conducted on [1,4]oxazepine-based primary sulfonamides, derived from similar compounds, which exhibited strong inhibition of human carbonic anhydrases, a target for various therapeutic applications (Sapegin et al., 2018).

properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-18-5-8-20-17(13-18)14-26(21(27)15-29-20)12-9-24-22(28)16-3-6-19(7-4-16)25-10-1-2-11-25/h1-8,10-11,13H,9,12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQBUCZTMGDTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

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